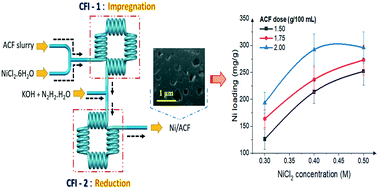Coiled flow inverter mediated synthesis of activated carbon fiber-supported Ni nanoparticles†
Reaction Chemistry & Engineering Pub Date: 2021-12-02 DOI: 10.1039/D1RE00338K
Abstract
Ni nanoparticle-dispersed activated carbon fibers (Ni/ACFs) were synthesized for the first time via a continuous flow single-stage process using a coiled flow inverter (CFI) at ∼30 °C. The process involved impregnation of an aqueous slurry of ACF with Ni-salt, followed by reduction using hydrazine, each performed separately in CFIs connected in series. Physicochemical characterization of Ni/ACF revealed Ni nanoparticles in the micropores of the substrate, with uniform elemental distributions. X-ray diffraction spectroscopy confirmed the reduction of Ni2+ to zero-valent Ni. A maximum Ni-loading of ∼564 mg g−1 was achieved using 0.5 M NiCl2·6H2O and 2 g per 100 mL ACF-dose at a flow rate of 200 cc min−1 of the Ni/ACF containing stream, which was higher than that in the conventional batch synthesis method, attributed to the flow inversion and secondary flow-enhanced mass transfer rates in CFIs. The catalytic activity analysis of Ni/ACF through two preparation reactions, namely the oxygen reduction reaction and the catalytic decomposition of acetylene to form carbon nanofibers by chemical vapor decomposition, corroborated its efficiency as a catalyst. This study has clearly provided a fast, effective, and energy-efficient method for the continuous synthesis of supported metal nanoparticle catalysts.


Recommended Literature
- [1] High- and low-temperature mechanisms in the thermal decomposition of acetic acid
- [2] Organobase triggered controlled supramolecular ring opening polymerization and 2D assembly†
- [3] Reactions in non-aqueous alkali and alkaline-earth metal–oxygen batteries: a thermodynamic study
- [4] Facile one-pot synthesis of heterostructure SnO2/ZnO photocatalyst for enhanced photocatalytic degradation of organic dye†
- [5] A deep-red fluorescent molecular rotor based on donor-two-acceptor modular system for imaging mitochondrial viscosity†
- [6] Photoredox-catalyzed 2,2,2-trifluoroethylation and 2,2-difluoroethylation of alkenes with concomitant introduction of a quinoxalin-2(1H)-one moiety†
- [7] An artificial ruthenium-containing β-barrel protein for alkene–alkyne coupling reaction†
- [8] Production of Fe nanoparticles from γ-Fe2O3 by high-pressure hydrogen reduction
- [9] Back cover
- [10] Reaction engineering and kinetics of algae conversion to biofuels and chemicals via pyrolysis and hydrothermal liquefaction










